4-Bromobutan-2-one, also known as 4-bromo-2-butanone, is an organic compound with the molecular formula C₄H₇BrO. It appears as a colorless to pale yellow liquid with a pungent odor. This compound is primarily utilized in organic synthesis and serves as an intermediate in the production of various chemicals, particularly in pharmaceuticals and agrochemicals .
4-Bromobutan-2-one is a valuable intermediate in the synthesis of various organic compounds. Its reactive carbonyl group (C=O) and bromide (Br) functionality make it useful for a range of coupling reactions with nucleophiles in the presence of a Lewis acid catalyst []. For instance, it can be used to prepare substituted pyrroles, which are important heterocyclic compounds found in numerous natural products and pharmaceuticals [].
Due to its alkylating properties, 4-Bromobutan-2-one can be used to modify biomolecules like proteins and enzymes. This allows researchers to study the structure-function relationship of these molecules by selectively targeting specific amino acid residues [].
4-Bromobutan-2-one has been employed as a research tool to investigate various biological processes. Scientists have utilized it to label biomolecules for detection purposes or to probe the reactivity of specific functional groups within cells [].
Research indicates that 4-bromobutan-2-one has potential biological activities. It serves as a precursor for compounds that exhibit antiviral and anticancer properties. Its reactivity allows it to be used in studying enzyme mechanisms and biochemical assays, making it valuable in biological research .
Several methods exist for synthesizing 4-bromobutan-2-one:
The applications of 4-bromobutan-2-one are diverse:
Several compounds share structural similarities with 4-bromobutan-2-one. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
2-Bromobutane | C₄H₉Br | Bromine at position 2 instead of position 4 |
4-Chlorobutan-2-one | C₄H₇ClO | Contains chlorine instead of bromine |
3-Bromobutan-2-one | C₄H₇BrO | Bromine at position 3; different reactivity profile |
1-Bromo-2-butanone | C₄H₇BrO | Bromine at position 1; different synthetic pathways |
Uniqueness of 4-Bromobutan-2-one: The compound's specific reactivity profile, particularly in nucleophilic substitution reactions and its role as a versatile intermediate in organic synthesis, distinguishes it from similar compounds. Its ability to undergo various transformations while maintaining stability makes it a valuable reagent in chemical synthesis .
Flammable;Irritant